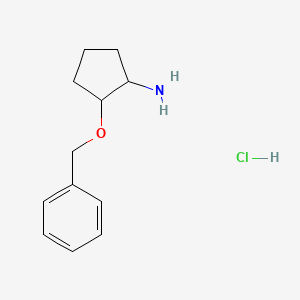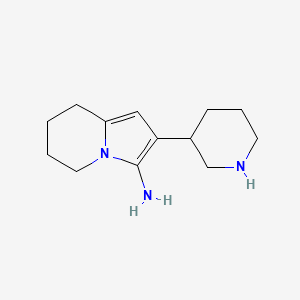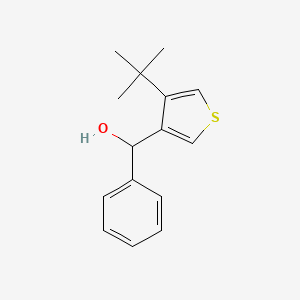
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is a compound with the molecular formula C15H18OS and a molecular weight of 246.4 g/mol . It is a research chemical primarily used in pharmaceutical testing and other scientific research applications . The compound features a thiophene ring substituted with a tert-butyl group and a phenylmethanol moiety, making it a unique structure in the field of heterocyclic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol typically involves the reaction of 4-tert-butylthiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow techniques to enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of (4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the phenylmethanol moiety can form hydrogen bonds with various biological molecules, influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: A five-membered heteroaromatic compound containing a sulfur atom.
Phenylmethanol: An aromatic alcohol with a benzene ring and a hydroxyl group.
4-tert-Butylphenol: A phenolic compound with a tert-butyl group at the para position
Uniqueness
(4-(tert-Butyl)thiophen-3-yl)(phenyl)methanol is unique due to its combination of a thiophene ring and a phenylmethanol moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Formule moléculaire |
C15H18OS |
|---|---|
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(4-tert-butylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C15H18OS/c1-15(2,3)13-10-17-9-12(13)14(16)11-7-5-4-6-8-11/h4-10,14,16H,1-3H3 |
Clé InChI |
RAHNSYGSIUWYOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CSC=C1C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(8-(tert-Butoxycarbonyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)piperidine-4-carboxylic acid](/img/structure/B13083386.png)

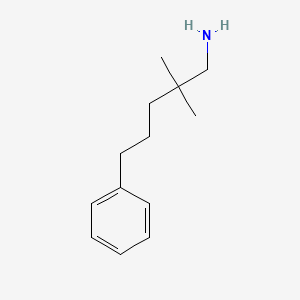
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
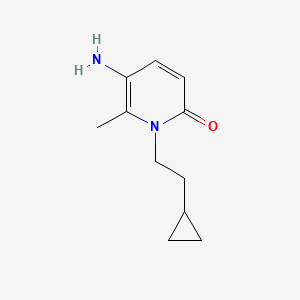

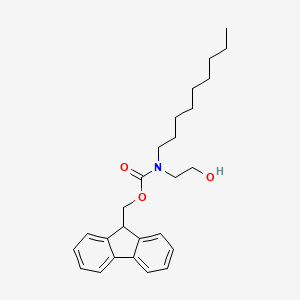
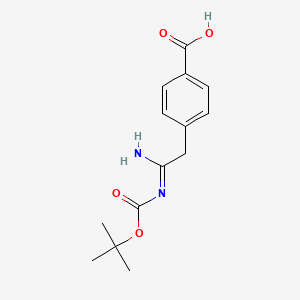
![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
![1,1'-Hexamethylenebis[5-(p-chlorophenyl)biguanide] diacetate xhydrate](/img/structure/B13083438.png)
